- Structural Basis for Inhibition of the Fat Mass and Obesity Associated Protein (FTO), Journal of Medicinal Chemistry, 2013, 56(9), 3680-3688
Cas no 958-74-7 (N3-Methylthymidine)
N3-Methylthymidine structure
Product Name:N3-Methylthymidine
Numero CAS:958-74-7
MF:C11H16N2O5
MW:256.255143165588
CID:804745
PubChem ID:65062
Update Time:2024-10-25
N3-Methylthymidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thymidine, 3-methyl-(9CI)
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
- 3-METHYLTHYMIDINE
- N3-METHYLTHYMIDINE
- Methylthymidine
- N-3-(Methyl)-Thd
- N3-methyl-thymidine
- Thymidine,3-methyl
- 3-Methylthymidine (ACI)
- Uridine, 2′-deoxy-3,5-dimethyl- (6CI, 7CI, 8CI)
- 3,5-Dimethyldeoxyuridine
- AKOS030530691
- 958-74-7
- 3-Carboxymethylmorpholine-4-carboxylicacidtert-butylester
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione
- DTXSID90241965
- BDBM50028588
- Q27453734
- CHEMBL160884
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5-dimethyl-1H-pyrimidine-2,4-dione
- 3-Methyl-thymidine
- N6KXY4L1JH
- CHEMBL1230115
- SCHEMBL2246880
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,5-dimethyl-pyrimidine-2,4-dione
- NSC-750726
- Uridine, 2'-deoxy-3,5-dimethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-3,5-dimethyl-
- NSC 750726
- Thymidine, 3-methyl-
- n-methylthymidine
- UNII-N6KXY4L1JH
- DB-008325
- N3-Methylthymidine
-
- Inchi: 1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1
- Chiave InChI: JCVDICFLPGDHAT-DJLDLDEBSA-N
- Sorrisi: O=C1N(C)C(=O)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
Proprietà calcolate
- Massa esatta: 256.10600
- Massa monoisotopica: 256.105922
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 408
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1
- Superficie polare topologica: 90.3
Proprietà sperimentali
- Densità: 1.409
- Punto di ebollizione: 457.7°C at 760 mmHg
- Punto di infiammabilità: 230.6°C
- Indice di rifrazione: 1.583
- PSA: 93.69000
- LogP: -1.50390
N3-Methylthymidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M332638-1mg |
N3-Methylthymidine |
958-74-7 | 1mg |
$ 58.00 | 2023-09-07 | ||
| TRC | M332638-2mg |
N3-Methylthymidine |
958-74-7 | 2mg |
$ 80.00 | 2023-09-07 | ||
| TRC | M332638-10mg |
N3-Methylthymidine |
958-74-7 | 10mg |
$ 144.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N918020-5mg |
N3-Methylthymidine |
958-74-7 | 98% | 5mg |
¥1,080.00 | 2022-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R126030-5mg |
N3-Methylthymidine |
958-74-7 | 98% | 5mg |
¥1037 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88336-1g |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione |
958-74-7 | 97% | 1g |
¥4270.0 | 2024-04-17 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-1mg |
3-METHYLTHYMIDINE |
958-74-7 | 1mg |
¥700.00 | 2023-03-30 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-2mg |
3-METHYLTHYMIDINE |
958-74-7 | 2mg |
¥980.00 | 2023-03-30 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-10mg |
3-METHYLTHYMIDINE |
958-74-7 | 10mg |
¥1750.00 | 2023-03-30 | ||
| Ambeed | A259822-1g |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione |
958-74-7 | 97% | 1g |
$1560.0 | 2025-04-14 |
N3-Methylthymidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt; 24 h, 37 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analog, Anticancer Research, 1997, 17, 823-826
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Methylation study of ribonucleosides, deoxyribonucleosides, and 2'-O-methylribonucleosides with trimethylsulfonium hydroxide and trimethylsulfonium iodide. Influence of the 2'-hydroxy-groups on the reactivity of the base moieties of ribonucleosides, Journal of the Chemical Society, 1980, (12), 2787-92
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Structural biochemistry. 14. Permethylation of nucleosides, Synthetic Communications, 1977, 7(7), 449-56
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 55 °C
Riferimento
- In search of Flavivirus inhibitors part 2: Tritylated, diphenylmethylated and other alkylated nucleoside analogues, European Journal of Medicinal Chemistry, 2014, 76, 98-109
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 d, 37 °C
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; neutralized
Riferimento
- The effect of a methyl or 2-fluoroethyl substituent at the N-3 position of thymidine, 3'-fluoro-3'-deoxythymidine and 1-β-D-arabinosylthymine on their antiviral and cytostatic activity in cell culture, Antiviral Chemistry & Chemotherapy, 2006, 17(1), 17-23
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation and pharmacological evaluation of N3-substituted thymidine derivatives as central depressants, Chemical & Pharmaceutical Bulletin, 1993, 41(6), 1180-2
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Methylation of thymine residues during oligonucleotide synthesis, Nucleic Acids Research, 1985, 13(2), 573-84
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Micellar methylating agents: (long-chain-alkyl)dimethylsulfonium iodides, Journal of the Chemical Society, 1983, (8), 1941-2
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Three-phase model of micellar reactions. Methylation of thymidine by (long-chain-alkyl)dimethylsulfonium iodides, Journal of the American Chemical Society, 1983, 105(3), 538-45
Metodo di produzione 12
Condizioni di reazione
Riferimento
- The methylation of ribonucleosides by trimethyl phosphate or dimethyl sulfate in the presence of boric acid, Bulletin of the Chemical Society of Japan, 1981, 54(5), 1569-70
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Trimethylsulfonium fluoride and butyldimethylsulfonium fluoride: new methylating agents for nucleosides and related compounds, Synthesis, 1980, (10), 852-3
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Structural biochemistry. 18. Methylation of pyrimidine nucleosides, Journal of Carbohydrates, 1980, 7(1), 1-20
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Unusual competition between nitrogen and carbon methylation of nucleosides by methyl radical in various aqueous media, Journal of Organic Chemistry, 1980, 45(12), 2373-7
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Structural biochemistry. 19. Selective methylation of nucleosides, Synthetic Communications, 1980, 10(1), 25-35
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alkyl halides, Nucleic Acids Research, 1979, 6(4), 1695-708
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Methylation of pyrimidine 2'-deoxynucleosides with trimethyl phosphate, Bulletin of the Chemical Society of Japan, 1979, 52(1), 204-7
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Methylation of pyrimidines, the corresponding nucleosides, and inosine with trimethyloxosulfonium hydroxide, Journal of Organic Chemistry, 1978, 43(8), 1593-5
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Reaction of diazoalkanes with 1-substituted 2,4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products, Nucleic Acids Research, 1976, 3(4), 989-1000
N3-Methylthymidine Raw materials
N3-Methylthymidine Preparation Products
N3-Methylthymidine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:958-74-7)N3-Methylthymidine
Numero d'ordine:A945137
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:51
Prezzo ($):560.0
Email:sales@amadischem.com
NewCan Biotech Limited
Membro d'oro
(CAS:958-74-7)3-Methylthymidine
Numero d'ordine:NC14376
Stato delle scorte:
Quantità:10g
Purezza:97%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 July 2025 16:00
Prezzo ($):Price inquiry
Email:sales@newcanbio.com
N3-Methylthymidine Letteratura correlata
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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